N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

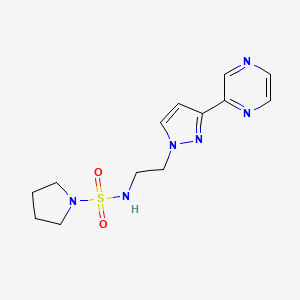

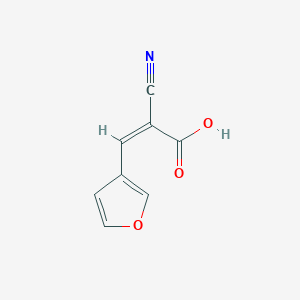

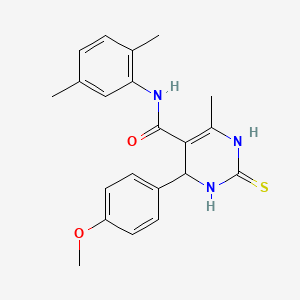

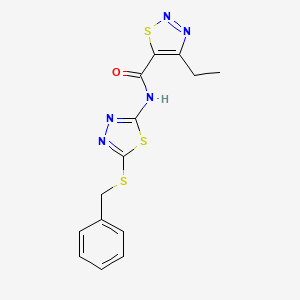

“N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides were synthesized by varying the active part (carboxamide group) of the pyrazole .Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The structure of the newly synthesized compounds was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined through various analytical techniques such as IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analyses .Aplicaciones Científicas De Investigación

Pyrazole Derivatives in Agrochemicals

Pyrazole carboxamide derivatives, including compounds similar to N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, have been identified as important in the field of agrochemicals. These derivatives exhibit a range of biological activities, such as nematocidal properties against specific pests like Meloidogyne incognita. This suggests potential applications in agricultural pest control, highlighting the role of these compounds in enhancing crop protection strategies (Zhao et al., 2017).

Antifungal Applications

Some derivatives of pyrazole carboxamide have been developed as potent antifungal agents, particularly targeting succinate dehydrogenase (SDH) in fungal pathogens. This is significant in the context of agriculture, where these compounds can be used as effective fungicides. For example, certain pyrazole-4-formylhydrazide derivatives have shown excellent antifungal effects against pathogens like Rhizoctonia solani and Fusarium graminearum, outperforming some traditional fungicides (Wang et al., 2020).

Pharmaceutical Research

Pyrazole derivatives have been investigated for various pharmaceutical applications. Compounds structurally similar to this compound have been studied for their potential anticonvulsant activities. These studies indicate that certain 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives exhibit protective effects against seizures, which is relevant for developing new antiepileptic drugs (Siddiqui et al., 2010).

Potential Antimicrobial Agents

Research into pyrazole-1-carboxamide derivatives has demonstrated promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents to combat various bacterial and fungal infections. The structural diversity of these compounds allows for the exploration of different mechanisms of action against microbial pathogens (Sharshira & Hamada, 2011).

Mecanismo De Acción

Target of Action

N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative . Pyrazoles are known to interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been found to interact with a variety of biochemical pathways, often leading to significant downstream effects .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

While specific safety and hazard information for “N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is not available, it’s important to note that the synthesis of pyrazole derivatives often involves the use of highly toxic reagents (e.g., NaCN, KCN, Zn(CN)2, or CuCN), use of poisonous metal and catalyst, the release of halide by-products, harsh condition and tedious and laborious work-up procedure which violate the green chemistry protocol .

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research could focus on harnessing the full potentials of these compounds and developing new drugs .

Propiedades

IUPAC Name |

N,N-diethyl-1,3-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-3-22(4-2)20(24)18-15-23(17-13-9-6-10-14-17)21-19(18)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKWQBIXZSJLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)

![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-(pyridin-2-yl)butanamide](/img/structure/B2958264.png)

![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2958269.png)